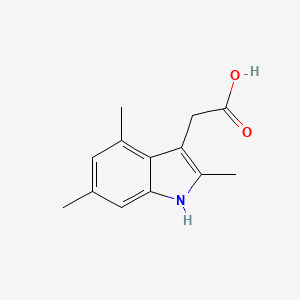

Acide (2,4,6-triméthyl-1H-indol-3-yl)acétique

Vue d'ensemble

Description

(2,4,6-Trimethyl-1H-indol-3-yl)acetic acid is an organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. This particular compound is characterized by the presence of three methyl groups at positions 2, 4, and 6 on the indole ring, and an acetic acid moiety at position 3. The molecular formula of (2,4,6-Trimethyl-1H-indol-3-yl)acetic acid is C13H15NO2, and it has a molecular weight of 217.27 g/mol .

Applications De Recherche Scientifique

(2,4,6-Trimethyl-1H-indol-3-yl)acetic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2,4,6-Trimethyl-1H-indol-3-yl)acetic acid typically involves the construction of the indole ring followed by the introduction of the acetic acid moiety. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.

Industrial Production Methods

Industrial production of (2,4,6-Trimethyl-1H-indol-3-yl)acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions

(2,4,6-Trimethyl-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as indoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced indoline compounds, and substituted indole derivatives. These products can have varied biological and chemical properties, making them useful in different applications .

Mécanisme D'action

The mechanism of action of (2,4,6-Trimethyl-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound can interact with DNA and proteins, affecting cellular processes and signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-3-carbaldehyde: A precursor for the synthesis of various biologically active compounds.

Indole-3-butyric acid: Another plant hormone with similar functions to indole-3-acetic acid.

Uniqueness

(2,4,6-Trimethyl-1H-indol-3-yl)acetic acid is unique due to the presence of three methyl groups on the indole ring, which can influence its chemical reactivity and biological activity. This structural modification can enhance its stability and selectivity in various applications, making it a valuable compound for research and industrial purposes .

Activité Biologique

2-(2,4,6-trimethyl-1H-indol-3-yl)acetic acid is an indole derivative characterized by a unique trimethyl substitution pattern and an acetic acid functional group. This compound has garnered attention due to its diverse biological activities, which include anti-inflammatory, antioxidant, and potential anticancer effects. The molecular formula is , with a molecular weight of 217.26 g/mol.

The biological activity of 2-(2,4,6-trimethyl-1H-indol-3-yl)acetic acid is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It has been shown to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. This inhibition suggests potential therapeutic applications in neuroprotection.

- Receptor Modulation : Preliminary studies indicate that this compound may interact with melatonin receptors (MT1 and MT2), potentially influencing sleep regulation and circadian rhythms.

- Antioxidant Activity : The compound's structure allows it to mitigate oxidative stress by scavenging free radicals, contributing to its antioxidant properties.

Biological Activities

Research has highlighted several key biological activities associated with 2-(2,4,6-trimethyl-1H-indol-3-yl)acetic acid:

- Anti-inflammatory Effects : The compound may inhibit inflammatory pathways, reducing cytokine production and promoting anti-inflammatory responses.

- Antioxidant Properties : Its ability to neutralize free radicals can protect cells from oxidative damage, which is crucial in various disease states.

- Anticancer Potential : Studies suggest that indole derivatives can exhibit cytotoxic effects against various cancer cell lines, including those derived from breast cancer and leukemia .

Case Studies and Experimental Data

A variety of studies have explored the biological effects of 2-(2,4,6-trimethyl-1H-indol-3-yl)acetic acid:

- In Vitro Studies : In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast adenocarcinoma) and U-937 (acute monocytic leukemia). Flow cytometry assays revealed that the compound's cytotoxic effects are dose-dependent .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| U-937 | 12 | Apoptosis induction |

Synthesis and Derivatives

The synthesis of 2-(2,4,6-trimethyl-1H-indol-3-yl)acetic acid typically involves multi-step organic reactions. Researchers are also exploring derivatives of this compound to enhance its biological activity or target specific pathways more effectively.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for its therapeutic application. Factors such as absorption, distribution, metabolism, and excretion (ADME) play a critical role in determining its efficacy in vivo.

Propriétés

IUPAC Name |

2-(2,4,6-trimethyl-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-7-4-8(2)13-10(6-12(15)16)9(3)14-11(13)5-7/h4-5,14H,6H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZVKWYHEJPCSMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)NC(=C2CC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60281752 | |

| Record name | (2,4,6-trimethyl-1h-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24802986 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6949-71-9 | |

| Record name | NSC22871 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22871 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,4,6-trimethyl-1h-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.